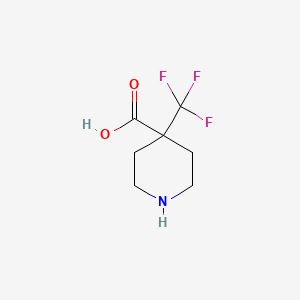

4-(trifluoromethyl)piperidine-4-carboxylic acid

Description

4-(Trifluoromethyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a trifluoromethyl (-CF₃) group and a carboxylic acid (-COOH) group at the 4-position of the six-membered ring. The trifluoromethyl group imparts high electronegativity, lipophilicity, and metabolic stability, while the carboxylic acid enhances solubility and enables hydrogen bonding interactions.

Properties

IUPAC Name |

4-(trifluoromethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c8-7(9,10)6(5(12)13)1-3-11-4-2-6/h11H,1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNUDRHRKAZUCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)piperidine-4-carboxylic acid typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the radical trifluoromethylation of piperidine derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, can also be employed to introduce the trifluoromethyl group .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

4-(trifluoromethyl)piperidine-4-carboxylic acid and its derivatives are used across several scientific disciplines:

- Chemistry As a building block in synthesizing complex molecules, it is particularly useful in developing new pharmaceuticals and agrochemicals.

- Biology It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

- Medicine Researches investigate its potential therapeutic effects, especially in treating diseases where modulation of specific biological pathways is required. Mibefradil, a T-type Ca2�channel blocker, has shown promise in treating hypertension and angina, motivating the development of new generations of T-type Ca2�channel blockers .

- Industry It is utilized in developing new materials with unique properties, such as enhanced stability or reactivity.

Structure-Activity Relationship (SAR)

Modifications in the structural components of 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine derivatives can significantly influence biological activity. The presence of electron-withdrawing groups at specific positions on the aromatic ring has been correlated with increased potency against various biological targets.

Related Compounds

Other piperidine-based compounds have also demonstrated diverse applications:

- N-(Indazol-3-yl)piperidine-4-carboxylic acids: These compounds have been discovered as highly potent and selective RORγt allosteric inhibitors .

- 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives: These derivatives have been synthesized and evaluated for bradycardic activities, showing potential as antihypertensive agents .

- 1-(tert-Butoxycarbonyl)-4-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid: This compound is listed in safety data sheets and may be relevant in the synthesis or study of related compounds .

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)piperidine-4-carboxylic acid involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 4-(trifluoromethyl)piperidine-4-carboxylic acid with key analogues, highlighting structural variations and physicochemical properties:

Biological Activity

Overview

4-(Trifluoromethyl)piperidine-4-carboxylic acid is a chemical compound characterized by a piperidine ring with a trifluoromethyl group and a carboxylic acid moiety. Its unique structure imparts significant biological activity, making it an important subject of research in medicinal chemistry and pharmacology. The trifluoromethyl group enhances lipophilicity, influencing the compound's interaction with biological targets.

The presence of the trifluoromethyl group in this compound enhances its reactivity and biological activity. This group can facilitate interactions with hydrophobic pockets in proteins, while the carboxylic acid can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Key Reactions

- Oxidation : The carboxylic acid can be oxidized to form derivatives such as carboxylate salts or esters.

- Reduction : The carboxylic acid may be reduced to alcohols or aldehydes.

- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to diverse piperidine derivatives.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Inhibition of Enzymes : It has been explored for its potential as an enzyme inhibitor, particularly in drug development contexts. The compound's structure allows it to modulate enzyme activities effectively .

- Receptor Modulation : Studies suggest that it may act as a modulator for specific receptors, potentially influencing signaling pathways relevant to various diseases. For example, compounds related to this structure have shown promise as RORγt allosteric inhibitors, which are significant in immunological responses .

Table 1: Summary of Biological Activities

Case Study: RORγt Inhibition

A study focused on the development of N-(indazol-3-yl)piperidine-4-carboxylic acids demonstrated that compounds structurally related to this compound could inhibit RORγt effectively. One compound from this series exhibited an IC50 value of 0.71 μM in inhibiting Bcl-xL expression in thymocytes, showcasing its potential therapeutic application .

Q & A

Q. Factors Affecting Yield :

Q. Table 1: Synthetic Route Comparison

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:

Structural confirmation relies on multi-modal characterization :

- NMR Spectroscopy :

- LC-MS : Molecular ion peak [M+H]⁺ matching theoretical mass (e.g., m/z 212.1 for C₇H₁₀F₃NO₂). Fragmentation patterns confirm piperidine ring stability .

- X-ray Crystallography : Resolves stereochemistry (cis/trans isomers) and hydrogen-bonding networks in crystalline forms .

Critical Note : Use deuterated solvents (DMSO-d₆ or CDCl₃) to avoid signal interference. For ambiguous stereochemistry, NOESY or ROESY experiments are recommended .

Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

Methodological Answer:

The -CF₃ group enhances:

- Metabolic Stability : Reduces cytochrome P450-mediated oxidation due to strong electron-withdrawing effects. In vitro assays show 2–3× longer half-life compared to non-fluorinated analogs .

- Membrane Permeability : LogP increases by ~0.5–1.0 units, improving BBB penetration (predicted using PAMPA assays) .

- Target Binding : The -CF₃ group engages in hydrophobic interactions with aryl hydrocarbon receptors (AhR) or kinase active sites, confirmed via SPR and molecular docking .

Contradictions : While -CF₃ improves lipophilicity, it may reduce aqueous solubility. Co-solvents (e.g., PEG-400) or salt formation (e.g., sodium salts) are often required for in vivo studies .

Advanced: What strategies address regioselectivity challenges during trifluoromethylation?

Methodological Answer:

Regioselectivity issues arise in piperidine ring functionalization. Solutions include:

- Directed C-H Activation : Use directing groups (e.g., Boc-protected amines) to position -CF₃ at the 4-position. Rhodium catalysts (e.g., [Cp*RhCl₂]₂) improve selectivity .

- Steric Control : Bulky bases (e.g., DBU) favor substitution at less hindered positions. For example, 4-substitution over 2-substitution in piperidine .

- Computational Modeling : DFT calculations predict transition-state energies to optimize reaction conditions (e.g., solvent polarity, temperature) .

Case Study : Using Boc-protection, regioselectivity for 4-position increased from 60% to 92% in a model reaction .

Advanced: How can computational modeling predict biological targets for this compound?

Methodological Answer:

- Pharmacophore Mapping : Aligns the -CF₃ and carboxylic acid groups with known AhR or GABA receptor ligands. Software: Schrödinger Phase .

- Molecular Dynamics (MD) : Simulates binding stability with targets (e.g., 100 ns MD runs show stable interactions with AhR’s PAS-B domain) .

- QSAR Models : Predict IC₅₀ values for kinase inhibition using descriptors like polar surface area (TPSA) and H-bond acceptors (from PubChem data) .

Validation : Cross-check predictions with in vitro assays (e.g., radioligand binding for AhR). False positives are common (~20%), requiring iterative refinement .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) due to potential respiratory irritation .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis or dimerization .

- Spill Management : Neutralize with sodium bicarbonate (for acid form) and absorb with vermiculite. Dispose via hazardous waste protocols .

First Aid : For skin contact, rinse with water for 15 mins; seek medical evaluation if irritation persists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.